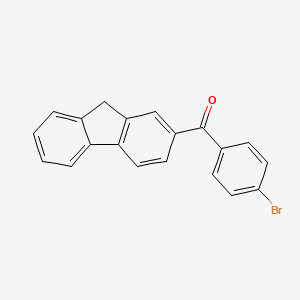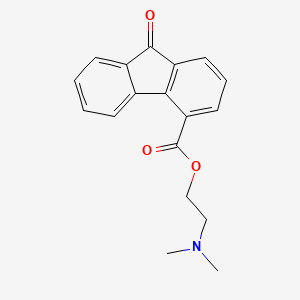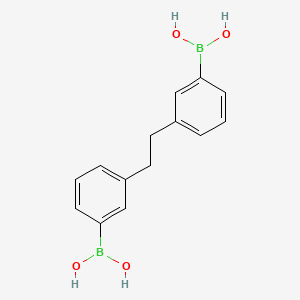
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid is an organic compound that features two boronic acid groups attached to a central ethane-1,2-diyl linker, which is further connected to two phenylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis(3,1-phenylene))diboronic acid typically involves the reaction of 1,2-dibromoethane with 3-bromophenylboronic acid under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated or nitrated phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Wirkmechanismus
The mechanism of action of (Ethane-1,2-diylbis(3,1-phenylene))diboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The boronic acid groups interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,2-diphenylethene-1,2-diyl)bis(4,4’-phenylene)-1,1’-diboronic acid: Similar structure but with a diphenylethene core.
3,3’-(Ethane-1,2-diylbis(oxy))bis(3,1-phenylene)diboronic acid: Contains an ethane-1,2-diylbis(oxy) linker instead of a direct ethane-1,2-diyl linker.
Uniqueness
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid is unique due to its specific structural arrangement, which provides distinct reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of selective sensors and catalysts.
Eigenschaften
CAS-Nummer |
173394-25-7 |
|---|---|
Molekularformel |
C14H16B2O4 |
Molekulargewicht |
269.9 g/mol |
IUPAC-Name |
[3-[2-(3-boronophenyl)ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H16B2O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-6,9-10,17-20H,7-8H2 |
InChI-Schlüssel |
YLELPMBOCXVXEA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)CCC2=CC=CC(=C2)B(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)

![1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol](/img/structure/B14148292.png)
![2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B14148299.png)

![[4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl](/img/structure/B14148313.png)
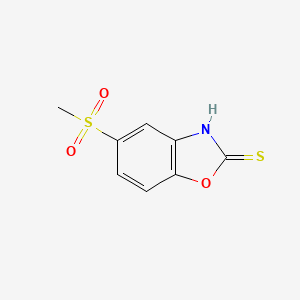
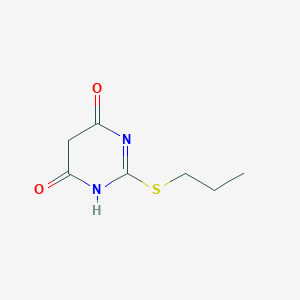
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)


